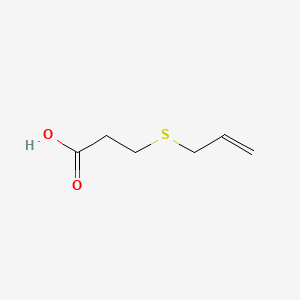
3-(Allylsulfanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of an allyl group (C3H5) attached to a sulfanyl group (S) and a propanoic acid moiety. It is a sulfur-containing compound that is structurally related to garlic oil constituents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Allylsulfanyl)propanoic acid can be synthesized through the acid-catalyzed addition of allyl methyl sulfide to acrylic acid . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the addition of the allyl group to the propanoic acid backbone.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(Allylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(Allylsulfanyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of sulfur-containing organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in relation to its sulfur-containing moiety.
Mecanismo De Acción
The mechanism of action of 3-(Allylsulfanyl)propanoic acid involves its interaction with biological molecules through its sulfanyl and allyl groups. These interactions can lead to the formation of reactive sulfur species, which can exert various biological effects, such as antimicrobial activity . The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in cellular metabolism.
Comparación Con Compuestos Similares
3-(Allylsulfanyl)propanoic acid can be compared with other sulfur-containing compounds, such as:
Diallyl disulfide: Found in garlic oil, known for its strong antimicrobial properties.
Allicin: Another garlic-derived compound with potent biological activities.
Diallyl trisulfide: Exhibits similar biological effects and is also derived from garlic.
These compounds share similar structural features, such as the presence of allyl and sulfur groups, but differ in their specific chemical properties and biological activities
Propiedades
Número CAS |
23349-98-6 |
|---|---|
Fórmula molecular |
C6H10O2S |
Peso molecular |
146.21 g/mol |
Nombre IUPAC |
3-prop-2-enylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H10O2S/c1-2-4-9-5-3-6(7)8/h2H,1,3-5H2,(H,7,8) |
Clave InChI |
PPARCULXOKUJAV-UHFFFAOYSA-N |
SMILES canónico |
C=CCSCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



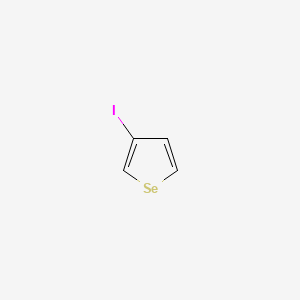
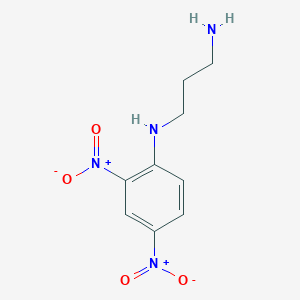

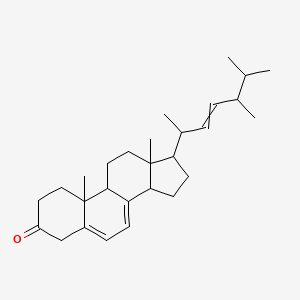
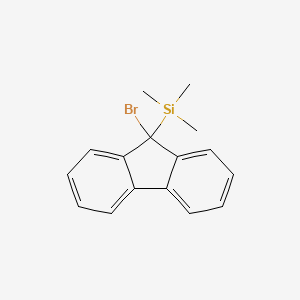
![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)
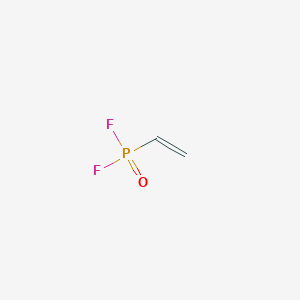
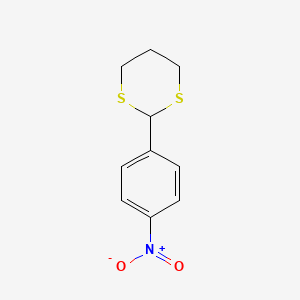

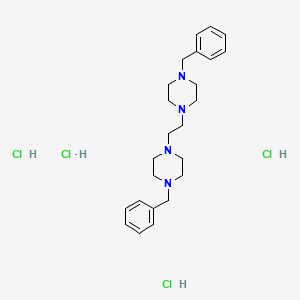
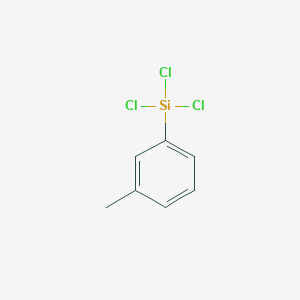
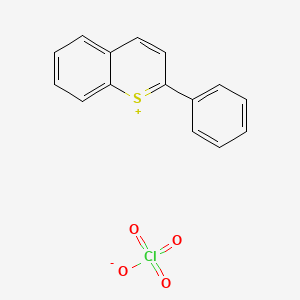
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
